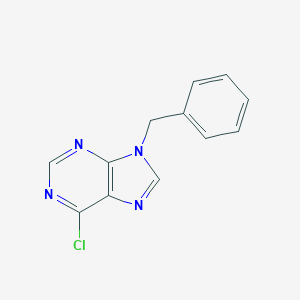

9-benzyl-6-chloro-9H-purine

Beschreibung

The exact mass of the compound 9-benzyl-6-chloro-9H-purine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-benzyl-6-chloro-9H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-benzyl-6-chloro-9H-purine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-benzyl-6-chloropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEFCVAMNJICJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282397 | |

| Record name | 9-benzyl-6-chloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1928-76-3 | |

| Record name | 1928-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-benzyl-6-chloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9-benzyl-6-chloro-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 9-benzyl-6-chloro-9H-purine, a key intermediate in the synthesis of a wide range of biologically active purine derivatives. This document includes a summary of its chemical properties, detailed experimental protocols for its synthesis, and an analysis of its spectral data.

Core Chemical Properties

9-benzyl-6-chloro-9H-purine is an off-white solid that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its chemical structure allows for facile nucleophilic substitution at the C6 position, making it an ideal precursor for the synthesis of various substituted purine analogs, including potential antiviral and anticancer agents.

Physicochemical Data

The following table summarizes the key physicochemical properties of 9-benzyl-6-chloro-9H-purine.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉ClN₄ | [2][3] |

| Molecular Weight | 244.68 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 86-87 °C | [1] |

| Boiling Point | 441 °C at 760 mmHg | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1] |

| CAS Number | 1928-76-3 | [1] |

Synthesis of 9-benzyl-6-chloro-9H-purine

The most common method for the synthesis of 9-benzyl-6-chloro-9H-purine is the direct N9-alkylation of 6-chloropurine with a benzyl halide, such as benzyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the purine ring, facilitating the nucleophilic attack on the benzyl halide. The choice of base and solvent can influence the regioselectivity of the alkylation, as N7-alkylation can be a competing side reaction.[4][5]

Experimental Protocol: N9-Benzylation of 6-Chloropurine

This protocol describes a general procedure for the synthesis of 9-benzyl-6-chloro-9H-purine from 6-chloropurine.

Materials:

-

6-Chloropurine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-chloropurine (1 equivalent) in DMF in a round-bottom flask, add potassium carbonate (1.5-2 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 9-benzyl-6-chloro-9H-purine as an off-white solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 9-benzyl-6-chloro-9H-purine.

Spectral Data Analysis

Detailed spectral data for 9-benzyl-6-chloro-9H-purine is available in various databases. While specific, high-resolution spectra are often proprietary, this section outlines the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons, typically in the aromatic region (δ 7.2-7.5 ppm) and as a singlet for the benzylic methylene protons (CH₂) around δ 5.4-5.6 ppm. The purine ring protons will appear as singlets in the downfield region (typically δ 8.0-9.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the purine ring carbons and the benzyl group carbons. The benzylic carbon is expected around 48-50 ppm. The aromatic carbons of the benzyl group will appear in the 127-136 ppm range, while the purine ring carbons will be observed further downfield.[6]

Mass Spectrometry (MS)

Mass spectrometry data for 9-benzyl-6-chloro-9H-purine is available, often obtained through gas chromatography-mass spectrometry (GC-MS).[6] The predicted monoisotopic mass is 244.05157 Da.[3]

The following table lists the predicted m/z values for various adducts of 9-benzyl-6-chloro-9H-purine.

| Adduct | Predicted m/z |

| [M+H]⁺ | 245.05885 |

| [M+Na]⁺ | 267.04079 |

| [M-H]⁻ | 243.04429 |

| [M+NH₄]⁺ | 262.08539 |

| [M+K]⁺ | 283.01473 |

The fragmentation pattern in the mass spectrum would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or the chlorine atom. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Role in Drug Discovery and Development

9-benzyl-6-chloro-9H-purine is a crucial starting material for the synthesis of a diverse range of purine derivatives with potential therapeutic applications. The chloro group at the C6 position is an excellent leaving group, allowing for the introduction of various substituents through nucleophilic aromatic substitution. This has led to the development of compounds with significant biological activities.

-

Antiviral Agents: Derivatives of 9-benzyl-6-chloro-9H-purine have been investigated for their antirhinovirus activity.[7]

-

Anticancer Agents: A wide array of 6-substituted purine derivatives synthesized from this intermediate have demonstrated cytotoxic activity against various cancer cell lines.[8][9] These compounds often act by inhibiting key cellular processes such as DNA synthesis or specific enzymes involved in cell proliferation.[10][11]

Conceptual Pathway of Derivative Synthesis and Action

Caption: From intermediate to biological action.

This technical guide provides a foundational understanding of the chemical properties and synthetic utility of 9-benzyl-6-chloro-9H-purine. Its versatility as a synthetic intermediate continues to make it a valuable tool for researchers in the fields of medicinal chemistry and drug development.

References

- 1. lookchem.com [lookchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. PubChemLite - 9-benzyl-6-chloro-9h-purine (C12H9ClN4) [pubchemlite.lcsb.uni.lu]

- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-benzyl-6-chloro-9H-purine (CAS: 1928-76-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-benzyl-6-chloro-9H-purine is a synthetic purine derivative that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a reactive chlorine atom at the 6-position and a benzyl group at the 9-position, makes it a versatile building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential applications of 9-benzyl-6-chloro-9H-purine, with a focus on its role in the discovery of antiviral, anticonvulsant, and cytotoxic agents. Detailed experimental protocols, safety and handling information, and a discussion of relevant biological pathways are included to support researchers in their drug development endeavors.

Chemical and Physical Properties

9-benzyl-6-chloro-9H-purine is an off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1928-76-3 | [1] |

| Molecular Formula | C₁₂H₉ClN₄ | [1] |

| Molecular Weight | 244.68 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 86-87 °C | [1] |

| Boiling Point | 441 °C at 760 mmHg | [1] |

| Density | 1.4 g/cm³ | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

| Storage Temperature | -20°C Freezer | [1] |

Synonyms: 6-chloro-9-benzylpurine, 9-Benyl-6-chloro-9H-purine, 6-chloro-9-(phenylmethyl)purine, 9-(benzyl)-6-chloro-purine.[1]

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a singlet for the CH₂ group and multiplets for the phenyl ring protons) and the purine ring protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the purine ring system and the benzyl group. The availability of a ¹³C NMR spectrum has been noted in spectral databases.[2]

2.2. Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 244.05157 Da.[3] Gas chromatography-mass spectrometry (GC-MS) data is available in some databases.[2]

2.3. Infrared (IR) Spectroscopy

Synthesis and Reactivity

9-benzyl-6-chloro-9H-purine is a key synthetic intermediate, and its preparation is a critical step in the synthesis of various purine derivatives.

3.1. Synthetic Workflow

The synthesis of 9-benzyl-6-chloro-9H-purine typically involves the benzylation of 6-chloropurine. This reaction is a nucleophilic substitution where the nitrogen at the 9-position of the purine ring attacks the benzylic carbon of a benzyl halide.

Figure 1: General synthetic workflow for 9-benzyl-6-chloro-9H-purine.

3.2. Experimental Protocol: Synthesis from 6-Chloropurine and Benzyl Bromide

While a specific detailed protocol for the synthesis of 9-benzyl-6-chloro-9H-purine was not found in the immediate search results, a general procedure for the N-alkylation of purines can be adapted. The following is a representative protocol based on common organic synthesis methodologies.

Materials:

-

6-Chloropurine

-

Benzyl bromide

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

-

To a solution of 6-chloropurine in the chosen solvent, add the base.

-

Stir the mixture at room temperature for a designated period to form the purine anion.

-

Add benzyl bromide to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 9-benzyl-6-chloro-9H-purine.

3.3. Reactivity and Use in Further Synthesis

The chlorine atom at the 6-position of the purine ring is a good leaving group, making it susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Figure 2: Reactivity of 9-benzyl-6-chloro-9H-purine in nucleophilic substitution.

This reactivity allows for the introduction of a wide variety of functional groups at the 6-position, leading to the synthesis of diverse libraries of purine derivatives for drug discovery. For example, reaction with various anilines has been used to prepare a series of 6-anilino-9-benzyl-2-chloropurines with antirhinovirus activity.[5]

Biological Activity and Potential Applications

While 9-benzyl-6-chloro-9H-purine itself is primarily a synthetic intermediate, its derivatives have shown significant promise in various therapeutic areas.

4.1. Antiviral Activity

Derivatives of 9-benzyl-6-chloro-9H-purine have been investigated for their antiviral properties. For instance, a series of 9-benzyl-6-(dimethylamino)-9H-purines, synthesized from the parent compound, exhibited activity against rhinovirus type 1B.[6] The general mechanism of action for many purine-based antiviral drugs involves the inhibition of viral DNA or RNA synthesis.[7] These nucleoside analogs are often phosphorylated within the cell to their active triphosphate forms, which then compete with natural nucleosides for incorporation into the growing nucleic acid chain by viral polymerases, leading to chain termination.[8][9]

4.2. Anticonvulsant Activity

Several 6-(alkylamino)-9-benzyl-9H-purines, synthesized from 6-chloropurine and subsequently benzylated, have demonstrated potent anticonvulsant activity in animal models.[10] The mechanism of action of anticonvulsant drugs can be diverse, often involving the modulation of voltage-gated ion channels (such as sodium and calcium channels), enhancement of GABA-mediated inhibition, or reduction of glutamate-mediated excitation.[11][12][13] The purinergic system, particularly adenosine receptors, has also been implicated in the action of some anticonvulsants.[14]

4.3. Cytotoxic Activity

Numerous 6,9-disubstituted purine analogs, many of which can be synthesized from 9-benzyl-6-chloro-9H-purine, have been evaluated for their cytotoxic activity against various cancer cell lines.[15][16] Some of these derivatives have shown promising results, with IC₅₀ values in the micromolar range.[15] The mechanism of cytotoxicity for purine analogs often involves the inhibition of DNA synthesis and repair, leading to the accumulation of cells in the S-phase of the cell cycle and eventual apoptosis.[7]

Signaling Pathways

Purine derivatives can exert their biological effects by interacting with various cellular signaling pathways. The purinergic signaling system, which involves the activation of purinergic receptors by extracellular nucleotides and nucleosides like ATP and adenosine, is a key pathway of interest.[1][17][18][19]

5.1. Overview of Purinergic Signaling

Purinergic signaling plays a crucial role in a wide range of physiological processes, including neurotransmission, inflammation, and cell proliferation.[1][18] There are two main families of purinergic receptors: P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP).[17][18]

Figure 3: Simplified overview of the purinergic signaling pathway.

5.2. Potential Interaction of 9-benzyl-6-chloro-9H-purine Derivatives

Given their structural similarity to endogenous purines, it is plausible that derivatives of 9-benzyl-6-chloro-9H-purine could act as agonists or antagonists of purinergic receptors, thereby modulating these signaling pathways. Further research is needed to elucidate the specific interactions of this compound and its derivatives with components of the purinergic signaling cascade.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 9-benzyl-6-chloro-9H-purine.

6.1. Hazard Identification

While a specific, comprehensive safety data sheet (SDS) for 9-benzyl-6-chloro-9H-purine is not universally available, data for structurally related compounds such as 6-chloropurine and other halogenated purine derivatives suggest that it should be handled as a hazardous substance.[5][11] Potential hazards include:

-

Skin irritation

-

Serious eye irritation

-

Respiratory irritation

-

Harmful if swallowed

6.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

General Hygiene: Avoid inhalation of dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

6.3. Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage at -20°C is recommended.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

9-benzyl-6-chloro-9H-purine is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its reactivity at the 6-position allows for the creation of diverse libraries of purine derivatives that have demonstrated promising antiviral, anticonvulsant, and cytotoxic activities. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications to aid researchers in leveraging this important building block for the development of novel therapeutics. Further investigation into the specific biological activities of the core molecule and its detailed interactions with cellular signaling pathways is warranted to fully unlock its therapeutic potential.

References

- 1. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. PubChemLite - 9-benzyl-6-chloro-9h-purine (C12H9ClN4) [pubchemlite.lcsb.uni.lu]

- 4. 9H-Purine [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Purines 2018 Basic and Translational Science on Purinergic Signaling and its Components for a Healthy and Better World - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. rsc.org [rsc.org]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]

- 13. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 16. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lookchem.com [lookchem.com]

- 19. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 9-benzyl-6-chloro-9H-purine in Modern Drug Discovery

For Immediate Release

Shanghai, China – December 24, 2025 – In the intricate landscape of pharmaceutical research and development, the purine scaffold stands as a cornerstone for the creation of novel therapeutics. Among the myriad of purine derivatives, 9-benzyl-6-chloro-9H-purine has emerged as a critical chemical intermediate, paving the way for the synthesis of potent antiviral and anticancer agents. This technical guide delves into the multifaceted applications of this versatile compound, offering insights for researchers, scientists, and drug development professionals.

9-Benzyl-6-chloro-9H-purine primarily serves as a foundational building block for the elaboration of more complex and biologically active molecules.[1][2] Its unique structure, featuring a reactive chlorine atom at the 6-position and a benzyl group at the 9-position, allows for strategic chemical modifications to generate libraries of compounds with diverse pharmacological profiles.[1] The benzyl group, in particular, can enhance the lipophilicity of the resulting molecules, potentially improving their pharmacokinetic properties.[3]

Antiviral Applications: Combating the Common Cold

A significant area of investigation for derivatives of 9-benzyl-6-chloro-9H-purine is in the development of antirhinovirus agents. Rhinoviruses are the primary cause of the common cold, and effective treatments remain elusive. Research has shown that 9-benzylpurine derivatives can exhibit potent activity against various rhinovirus serotypes.[4]

These compounds are often synthesized by displacing the 6-chloro group with various amines, leading to a range of 6-substituted-9-benzylpurines. Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 6-position, as well as substitutions on the benzyl ring, can significantly impact antiviral potency. For instance, the introduction of a 2-chloro substituent on the purine ring has been shown to substantially increase antiviral activity.[4]

The mechanism of action for these antirhinovirus compounds is often attributed to their ability to bind to the viral capsid, thereby preventing the uncoating of the viral RNA and its release into the host cell.[3] Another potential target is the viral 3C protease, an enzyme crucial for the cleavage of the viral polyprotein and subsequent viral replication.[3]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The purine scaffold is a well-established pharmacophore in oncology, with many purine analogs functioning as antimetabolites that disrupt DNA synthesis in rapidly dividing cancer cells.[5] Derivatives of 9-benzyl-6-chloro-9H-purine have been explored for their cytotoxic activity against various cancer cell lines, including those of the liver, colon, and breast.[6]

The synthetic strategy for generating these anticancer agents often involves the substitution of the 6-chloro group with different functional moieties, such as anilines or piperazines.[6][7] These modifications can lead to compounds that act as inhibitors of key enzymes involved in cancer cell signaling and proliferation, such as cyclin-dependent kinases (CDKs) and other oncogenic kinases.

Quantitative Data Summary

The following tables summarize key quantitative data for derivatives of 9-benzyl-6-chloro-9H-purine, highlighting their biological activity.

| Compound | Target | Activity (IC50) | Cell Line/Serotype |

| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Rhinovirus | 0.08 µM | Serotype 1B |

| 6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine | CDK2 | 0.3 µM | - |

| 6-(4-(4-trifluoromethylphenyl)piperazine) derivative | Cytotoxicity | < 0.1 µM | Huh7, HepG2 |

| 6-(4-(3,4-dichlorophenyl)piperazine) derivative | Cytotoxicity | 0.13 µM | Huh7, HepG2 |

Experimental Protocols

General Synthesis of 9-benzyl-6-chloro-9H-purine

Materials:

-

2,6-Dichloropurine

-

Benzyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Acetone

-

Dichloromethane

Procedure:

-

Suspend 2,6-dichloropurine (1.10 mol), the desired benzyl halide (1.58 mol), and K₂CO₃ (3.17 mol) in DMF (20 mL) in a reaction flask.[8]

-

Stir the mixture at room temperature for 12 hours.[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the suspension to remove inorganic salts.

-

Remove the DMF solvent under vacuum.

-

Purify the crude product by column chromatography on silica gel, using a mobile phase of acetone/dichloromethane (e.g., 5:95 v/v) to yield 9-benzyl-2,6-dichloro-9H-purine.[8]

-

A subsequent selective reduction or substitution at the 2-position would be required to obtain 9-benzyl-6-chloro-9H-purine, the specifics of which would depend on the desired final product.

Synthesis of 6-Anilino-9-benzyl-2-chloro-9H-purines (Antirhinovirus Agents)

Materials:

-

9-benzyl-2,6-dichloro-9H-purine

-

Appropriate aniline derivative

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve 9-benzyl-2,6-dichloro-9H-purine in a suitable solvent such as ethanol.

-

Add the desired aniline derivative to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the final 6-anilino-9-benzyl-2-chloro-9H-purine derivative.[7]

Visualizing the Pathways

To better understand the context in which derivatives of 9-benzyl-6-chloro-9H-purine act, the following diagrams illustrate a simplified synthetic workflow and a key biological pathway.

Caption: General synthetic workflow for purine derivatives.

Caption: Simplified rhinovirus replication cycle and drug targets.

References

- 1. Rhinovirus Inhibitors: Including a New Target, the Viral RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. The treatment of rhinovirus infections: progress and potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 9-benzyl-6-chloro-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of the synthetic purine derivative, 9-benzyl-6-chloro-9H-purine. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly adenine derivatives.[1] A thorough understanding of its molecular structure is paramount for its effective utilization in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Overview

The initial characterization of 9-benzyl-6-chloro-9H-purine involves the determination of its fundamental physical properties and the application of various spectroscopic techniques to probe its molecular structure.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClN₄ | [1][2] |

| Molecular Weight | 244.68 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 86-87°C | [1] |

Spectroscopic analysis is fundamental to piecing together the connectivity and chemical environment of the atoms within the molecule. While complete experimental spectra are not publicly available in all databases, compiled information indicates the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of this compound.[3]

Table 2: Summary of Spectroscopic Data

| Technique | Data Type | Available Information |

| ¹³C NMR | Spectrum | Available on SpectraBase[3] |

| GC-MS | 3 Spectra | Available on SpectraBase[3] |

Synthesis and Purification

General Experimental Protocol: Synthesis

A plausible synthetic route, based on related preparations, is as follows:

-

Reaction Setup: To a solution of 6-chloropurine in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is added a base (e.g., potassium carbonate or sodium hydride).

-

Benzylation: Benzyl bromide is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure completion.

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure 9-benzyl-6-chloro-9H-purine.

It is important to note that the reaction can potentially yield both N7 and N9 isomers. Chromatographic separation is crucial to isolate the desired N9-benzyl product.

Spectroscopic Analysis and Structure Confirmation

The definitive confirmation of the 9-benzyl-6-chloro-9H-purine structure relies on the detailed analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the purine ring protons, the benzylic methylene protons, and the aromatic protons of the benzyl group. The chemical shifts and coupling patterns of these protons would confirm their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The spectrum for 9-benzyl-6-chloro-9H-purine is available on the SpectraBase database, which can be used for comparison and confirmation.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: A dilute solution of the purified compound in a volatile organic solvent is injected into the gas chromatograph.

-

Separation: The compound is vaporized and separated from any residual impurities as it passes through the GC column.

-

Ionization and Analysis: The eluted compound enters the mass spectrometer, where it is ionized (typically by electron ionization - EI). The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z) and detected.

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 9-benzyl-6-chloro-9H-purine (244.68 g/mol ), along with characteristic isotopic peaks for the chlorine atom.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of 9-benzyl-6-chloro-9H-purine follows a logical progression of experiments and data analysis.

Caption: Workflow for the synthesis, purification, and structural confirmation of 9-benzyl-6-chloro-9H-purine.

Interrelation of Analytical Techniques

The different analytical techniques provide complementary information that, when combined, leads to the unambiguous elucidation of the molecular structure.

Caption: Interrelation of analytical data for the structure elucidation of 9-benzyl-6-chloro-9H-purine.

Conclusion

The structure of 9-benzyl-6-chloro-9H-purine is elucidated through a combination of synthetic chemistry and spectroscopic analysis. While a definitive single-crystal X-ray diffraction study would provide the ultimate confirmation, the collective evidence from NMR and mass spectrometry, in conjunction with the known reactivity of purine systems, provides a high degree of confidence in the assigned structure. This foundational knowledge is critical for the advancement of research and development in areas where this purine derivative is a key building block.

References

An In-depth Technical Guide to 9-benzyl-6-chloro-9H-purine

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 9-benzyl-6-chloro-9H-purine. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and pathway visualizations to support further investigation of this purine derivative.

Physicochemical Properties

9-benzyl-6-chloro-9H-purine is an off-white solid that serves as a key intermediate in the synthesis of various biologically active molecules, particularly 1-substituted adenine derivatives.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉ClN₄ | [1][2] |

| Molecular Weight | 244.68 g/mol | [1] |

| CAS Number | 1928-76-3 | [1] |

| Appearance | Off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide. |

Synthesis of 9-benzyl-6-chloro-9H-purine

The synthesis of 9-benzyl-6-chloro-9H-purine is typically achieved through the N9-alkylation of 6-chloropurine with a benzyl halide. This method is a common strategy for the preparation of 9-substituted purine derivatives.

Experimental Protocol: N9-benzylation of 6-chloropurine

This protocol is a generalized procedure based on established methods for the synthesis of N9-substituted purine derivatives.

Materials:

-

6-chloropurine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-chloropurine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 9-benzyl-6-chloro-9H-purine.

Biological Activity and Potential Signaling Pathways

Purine analogs are a well-established class of compounds with diverse biological activities, including anticancer and antiviral properties.[3] They often exert their effects by interacting with key cellular enzymes and signaling pathways.

Potential as a Kinase Inhibitor

Many purine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The structural scaffold of 9-benzyl-6-chloro-9H-purine makes it a candidate for investigation as a kinase inhibitor.

Involvement in Purinergic Signaling

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, such as ATP and adenosine.[4][5] These molecules activate specific purinergic receptors (P1 and P2 receptors) on the cell surface, triggering downstream signaling cascades that regulate a wide range of physiological processes.[5][6][7] Purine analogs can modulate these pathways, leading to various cellular responses.

Below is a simplified representation of a generic purinergic signaling pathway that could be modulated by a purine derivative.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 9-benzyl-6-chloro-9H-purine, standard in vitro assays can be employed.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a compound against a specific protein kinase.

Materials:

-

Purified protein kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

9-benzyl-6-chloro-9H-purine (test compound)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well or 384-well plates

-

Plate reader (luminometer)

Procedure:

-

Prepare serial dilutions of 9-benzyl-6-chloro-9H-purine in DMSO.

-

In a multi-well plate, add the test compound dilutions, a positive control inhibitor (e.g., staurosporine), and a DMSO vehicle control.

-

Add the purified kinase to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

The luminescent signal, which is proportional to kinase activity, is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the data using a dose-response curve.

This technical guide provides a foundational understanding of 9-benzyl-6-chloro-9H-purine. Further experimental validation is necessary to fully elucidate its biological activities and mechanism of action.

References

- 1. lookchem.com [lookchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 5. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation [frontiersin.org]

- 7. Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 9-benzyl-6-chloro-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-benzyl-6-chloro-9H-purine, a key intermediate in the synthesis of a variety of biologically active purine derivatives. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Data

9-benzyl-6-chloro-9H-purine is an off-white solid that serves as a versatile precursor in medicinal chemistry and drug discovery.[1] Its key physical and chemical properties are summarized below for easy reference and comparison.

| Property | Value |

| Melting Point | 86-87 °C |

| Boiling Point | 441 °C at 760 mmHg |

| Appearance | Off-white solid |

| Solubility | Slightly soluble in Chloroform and Methanol |

| Molecular Formula | C₁₂H₉ClN₄ |

| Molecular Weight | 244.68 g/mol |

| CAS Number | 1928-76-3 |

Experimental Protocols

The accurate determination of melting and boiling points is crucial for the characterization and purity assessment of chemical compounds. The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

The melting point of 9-benzyl-6-chloro-9H-purine can be determined using the capillary method with a calibrated melting point apparatus.[2][3]

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry sample of 9-benzyl-6-chloro-9H-purine is introduced into a capillary tube, which is sealed at one end.[2] The tube is then gently tapped to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[4] Since 9-benzyl-6-chloro-9H-purine is a solid at room temperature, this method would be applicable to its molten state or a solution, though the reported boiling point is at atmospheric pressure. The general procedure is as follows:

Procedure:

-

Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is immersed in the heating medium.[4]

-

Heating: The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform heating of the sample.[5][6]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Recording the Boiling Point: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5][6]

Synthetic Workflow and Potential Applications

9-benzyl-6-chloro-9H-purine is a valuable building block for the synthesis of more complex purine derivatives.[1] These derivatives are of significant interest in drug development due to their potential to interact with various biological targets. The following diagram illustrates a general synthetic workflow where 9-benzyl-6-chloro-9H-purine is used as a key intermediate.

Caption: Synthetic pathway for purine derivatives.

This workflow highlights the central role of 9-benzyl-6-chloro-9H-purine as a scaffold for generating a library of compounds for biological evaluation. The chloro group at the 6-position is a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functional groups, leading to the synthesis of novel therapeutic candidates.

References

Technical Guide: Solubility Profile of 9-benzyl-6-chloro-9H-purine in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 9-benzyl-6-chloro-9H-purine, a key intermediate in the synthesis of various biologically active purine analogs. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the existing qualitative data, presents relevant physicochemical properties, and furnishes detailed, generalized experimental protocols for the quantitative determination of its solubility. Furthermore, this guide illustrates the role of 9-benzyl-6-chloro-9H-purine as a synthetic intermediate through a logical workflow diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, chemical synthesis, and drug development.

Introduction

9-benzyl-6-chloro-9H-purine is a synthetic purine derivative of significant interest in medicinal chemistry. It serves as a versatile precursor for the synthesis of a wide array of 1-substituted adenines and other purine analogs, which are investigated for their potential therapeutic applications, including antiviral and anticancer activities.[1][2] The solubility of this compound in various organic solvents is a critical parameter that influences its handling, reactivity in chemical syntheses, purification, and formulation development. An understanding of its solubility profile is essential for optimizing reaction conditions and for the development of robust and scalable synthetic processes.

Physicochemical Properties

A summary of the key physicochemical properties of 9-benzyl-6-chloro-9H-purine is presented in Table 1. These properties are essential for understanding the compound's behavior in different solvent systems.

Table 1: Physicochemical Properties of 9-benzyl-6-chloro-9H-purine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉ClN₄ | [2] |

| Molecular Weight | 244.68 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 86-87 °C | [2] |

| Boiling Point | 441 °C at 760 mmHg | [2] |

| Density | 1.4 g/cm³ | [2] |

| CAS Number | 1928-76-3 | [2] |

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for 9-benzyl-6-chloro-9H-purine in the public domain. However, several sources provide qualitative descriptions of its solubility in common organic solvents. This information is summarized in Table 2.

Table 2: Qualitative Solubility of 9-benzyl-6-chloro-9H-purine in Various Solvents

| Solvent | Qualitative Solubility | Reference(s) |

| Chloroform | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Water | Less Soluble | [1] |

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data, standardized experimental protocols are necessary. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound. It measures the concentration of a saturated solution in equilibrium with the solid drug.

Objective: To determine the equilibrium solubility of 9-benzyl-6-chloro-9H-purine in a specific organic solvent at a controlled temperature.

Materials:

-

9-benzyl-6-chloro-9H-purine (solid)

-

Selected organic solvent (e.g., methanol, chloroform, acetonitrile, etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation: Add an excess amount of solid 9-benzyl-6-chloro-9H-purine to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of 9-benzyl-6-chloro-9H-purine. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically prepared by adding a concentrated stock solution in DMSO to an aqueous or organic medium. This method is often used in early drug discovery for high-throughput screening.

Objective: To rapidly assess the kinetic solubility of 9-benzyl-6-chloro-9H-purine.

Materials:

-

9-benzyl-6-chloro-9H-purine

-

Dimethyl sulfoxide (DMSO)

-

Selected organic solvent

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader with turbidity or nephelometry detection capabilities

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 9-benzyl-6-chloro-9H-purine in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Addition to Solvent: Transfer a small, fixed volume of each dilution from the DMSO plate to another 96-well plate containing the selected organic solvent.

-

Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Role as a Synthetic Intermediate

9-benzyl-6-chloro-9H-purine is a pivotal building block in the synthesis of more complex purine derivatives. The 6-chloro substituent is a good leaving group, readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups at this position. The benzyl group at the N9 position provides steric bulk and influences the electronic properties of the purine ring, while also serving as a potential protecting group.

The following diagram illustrates a generalized workflow for the synthesis of 9-benzyl-6-chloro-9H-purine and its subsequent use in the preparation of other purine analogs.

Caption: Synthetic workflow for 9-benzyl-6-chloro-9H-purine and its derivatization.

Conclusion

While quantitative solubility data for 9-benzyl-6-chloro-9H-purine in organic solvents remains to be fully characterized in the public literature, this technical guide provides a foundational understanding of its solubility profile based on available qualitative information. The detailed experimental protocols presented herein offer a clear pathway for researchers to determine precise solubility values, which are indispensable for the effective utilization of this important synthetic intermediate in drug discovery and development. The provided workflow diagram further clarifies its role in the synthesis of novel purine derivatives. Future studies should aim to establish a comprehensive quantitative solubility database for this compound in a range of pharmaceutically relevant solvents.

References

9-Benzyl-6-chloro-9H-purine: A Technical Overview of its Spectral Characteristics and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and potential biological relevance of 9-benzyl-6-chloro-9H-purine. This compound serves as a crucial intermediate in the synthesis of various biologically active purine derivatives, including potential therapeutic agents.[1][2] Due to the limited availability of direct experimental spectral data in publicly accessible literature, this guide also presents predicted data and information from closely related analogs to provide a comprehensive analytical framework.

Physicochemical Properties

Basic physicochemical data for 9-benzyl-6-chloro-9H-purine is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClN₄ | [3][4] |

| Molecular Weight | 244.68 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 86-87°C | [1] |

| Boiling Point | 441°C at 760 mmHg | [1] |

| Density | 1.4 g/cm³ | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

| Storage | -20°C Freezer | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Experimental ¹H NMR data was not found. The expected spectrum would show signals for the purine ring protons, the benzylic methylene protons, and the aromatic protons of the benzyl group.

¹³C NMR (Carbon NMR): While a spectrum is noted to be available on SpectraBase, the specific peak data is not provided.[5] The table below is a template for the expected chemical shifts.

| Chemical Shift (δ) ppm | Carbon Assignment (Expected) |

| Data not available | C2 (Purine) |

| Data not available | C4 (Purine) |

| Data not available | C5 (Purine) |

| Data not available | C6 (Purine) |

| Data not available | C8 (Purine) |

| Data not available | CH₂ (Benzylic) |

| Data not available | C (Benzyl - Quaternary) |

| Data not available | CH (Benzyl - Aromatic) |

| Data not available | CH (Benzyl - Aromatic) |

| Data not available | CH (Benzyl - Aromatic) |

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for 9-benzyl-6-chloro-9H-purine was not found. The table below outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1570, ~1480 | C=N, C=C Stretch | Purine Ring |

| 900-675 | C-H Bend | Aromatic (Out-of-plane) |

| ~850-550 | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS)

Experimental mass spectrometry data with fragment intensities is not available. However, PubChemLite provides predicted m/z values for various adducts.[4]

| m/z (Predicted) | Ion |

| 245.05885 | [M+H]⁺ |

| 267.04079 | [M+Na]⁺ |

| 243.04429 | [M-H]⁻ |

| 262.08539 | [M+NH₄]⁺ |

| 283.01473 | [M+K]⁺ |

| 244.05102 | [M]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectral characterization of 9-benzyl-6-chloro-9H-purine are not explicitly published. However, the synthesis of closely related analogs is well-documented. The following protocols are based on these established methods.

Synthesis of 9-benzyl-6-chloro-9H-purine

The synthesis of 9-benzyl-6-chloro-9H-purine is typically achieved through the N9-alkylation of 6-chloropurine with a benzyl halide.

Materials:

-

6-Chloropurine

-

Benzyl bromide

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-chloropurine in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Add benzyl bromide to the reaction mixture and continue stirring overnight at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Spectral Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz).

-

The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample could be analyzed as a KBr pellet or as a thin film.

-

Data would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra would be obtained using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI).

-

For GC-MS analysis, the sample would be introduced via a gas chromatograph.

-

The data would be presented as a plot of mass-to-charge ratio (m/z) versus relative intensity.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 9-benzyl-6-chloro-9H-purine.

Caption: A general workflow for the synthesis and spectroscopic analysis of 9-benzyl-6-chloro-9H-purine.

Potential Biological Signaling Pathway

While the specific biological targets and signaling pathways of 9-benzyl-6-chloro-9H-purine are not detailed in the available literature, many purine analogs are known to exert their biological effects by interacting with key cellular enzymes, such as kinases. Some have shown potential as antiviral or anticancer agents.[2][6] The diagram below illustrates a hypothetical mechanism of action where a purine analog inhibits a cyclin-dependent kinase (CDK), a common target for this class of compounds.

Caption: A hypothetical signaling pathway showing the inhibition of a Cyclin/CDK complex by a purine analog.

References

- 1. lookchem.com [lookchem.com]

- 2. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. PubChemLite - 9-benzyl-6-chloro-9h-purine (C12H9ClN4) [pubchemlite.lcsb.uni.lu]

- 5. spectrabase.com [spectrabase.com]

- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 9-benzyl-6-chloro-9H-purine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous molecules and a wide array of therapeutic agents. Among the vast landscape of purine derivatives, 9-benzyl-6-chloro-9H-purine and its analogues have emerged as a class of compounds with significant biological activities. These synthetic molecules have been the subject of extensive research, revealing their potential as potent antiviral and anticancer agents. This technical guide provides an in-depth overview of the biological activities of 9-benzyl-6-chloro-9H-purine derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis of 9-benzyl-6-chloro-9H-purine Derivatives

The synthesis of 9-benzyl-6-chloro-9H-purine derivatives typically begins with a commercially available purine starting material, such as 2,6-dichloropurine. The general synthetic strategy involves a series of nucleophilic substitution reactions to introduce the desired functionalities at various positions of the purine ring.

A common synthetic route involves the benzylation of 6-chloropurine at the N9 position, followed by substitution at the C2 and C6 positions. The reactivity of the different positions on the purine ring allows for a degree of selectivity in the synthetic process. For instance, the C6 position is generally more susceptible to nucleophilic attack than the C2 position.

A representative synthetic scheme for 2,6,9-trisubstituted purine derivatives is as follows:

-

N9-Benzylation: 2,6-Dichloropurine is reacted with a benzyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) to yield 9-benzyl-2,6-dichloro-9H-purine.[1]

-

C6-Substitution: The resulting 9-benzyl-2,6-dichloro-9H-purine can then undergo nucleophilic substitution at the C6 position by reacting with various amines or anilines. This step is often carried out in a solvent like n-butanol.[1]

-

C2-Substitution: Subsequent substitution at the C2 position can be achieved by reacting with another nucleophile, which may require more forcing conditions due to the lower reactivity of this position.

This modular synthetic approach allows for the generation of a diverse library of 9-benzyl-6-chloro-9H-purine derivatives with various substituents at the C2 and C6 positions, enabling the exploration of structure-activity relationships.

Biological Activities and Quantitative Data

9-benzyl-6-chloro-9H-purine derivatives have demonstrated significant potential in two primary therapeutic areas: as antiviral agents, particularly against rhinoviruses, and as anticancer agents, often through the inhibition of cyclin-dependent kinases (CDKs).

Antiviral Activity

A notable biological activity of this class of compounds is their potent inhibition of human rhinoviruses (HRV), the primary causative agents of the common cold. Structure-activity relationship (SAR) studies have revealed that modifications at the C2 and C6 positions, as well as on the benzyl group, can significantly impact antiviral potency.

| Compound | Rhinovirus Serotype | IC50 (µM) | Reference |

| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | 1B | 0.08 | [2] |

| 8-amino-6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | 1B | 0.36 | [3] |

| 8-bromo-6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | 1B | 1.4 | [3] |

| 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines | 1B | ~0.03 | [4] |

Anticancer Activity

Derivatives of 9-benzyl-6-chloro-9H-purine have also been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy. By inhibiting CDKs, these purine derivatives can induce cell cycle arrest and apoptosis in cancer cells.

| Compound | Target | IC50 (µM) | Cell Line(s) | Reference |

| [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] | CDK2 | 0.3 | - | [5] |

| 2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine (Roscovitine) | CDK2 | - | - | [6] |

| 2,6,9-trisubstituted purine derivative (Compound 21) | CDK1 | 0.45 | HeLa | [7] |

| 2,6,9-trisubstituted purine derivative (Compound 21) | CDK2 | 0.65 | HeLa | [7] |

| 2,6,9-trisubstituted purine derivative (Compound 21) | CDK5 | 0.16 | HeLa | [7] |

| 6,9-disubstituted purine analogs (Compound 12 and 25) | - | < 0.1–0.13 | Huh7, HepG2 | [8] |

Experimental Protocols

Synthesis of 9-benzyl-2,6-dichloro-9H-purine[1]

-

Materials: 2,6-dichloro-9H-purine, benzyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Procedure:

-

Suspend 2,6-dichloro-9H-purine (1.0 equivalent) in DMF in a reaction flask.

-

Add K₂CO₃ (e.g., 2.5 equivalents) to the suspension.

-

Add the benzyl halide (1.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Remove the DMF under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 9-benzyl-2,6-dichloro-9H-purine.

-

Plaque Reduction Assay for Antirhinovirus Activity[9][10]

-

Materials: HeLa cells, Eagle's Minimum Essential Medium (EMEM), fetal bovine serum (FBS), human rhinovirus (HRV) stock, 9-benzyl-6-chloro-9H-purine derivatives, agarose, crystal violet staining solution.

-

Procedure:

-

Seed HeLa cells in 6-well plates and grow to form a confluent monolayer.

-

Prepare serial dilutions of the test compounds in EMEM.

-

Pre-incubate the cell monolayers with the diluted compounds for a specified time (e.g., 1 hour) at 33°C.

-

Infect the cells with a known titer of HRV (e.g., 100 plaque-forming units per well).

-

After an adsorption period (e.g., 1 hour), remove the virus inoculum and overlay the cells with a medium containing agarose and the test compound.

-

Incubate the plates at 33°C for 3-5 days until plaques are visible.

-

Fix the cells with a formaldehyde solution and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the IC50 value, the concentration of the compound that inhibits plaque formation by 50%.

-

MTT Cytotoxicity Assay[11][12]

-

Materials: Human cancer cell lines (e.g., MCF-7, HCT116), appropriate cell culture medium, FBS, 9-benzyl-6-chloro-9H-purine derivatives, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, dimethyl sulfoxide (DMSO).

-

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

-

CDK2/Cyclin E Kinase Inhibition Assay[13][14]

-

Materials: Recombinant human CDK2/Cyclin E, kinase substrate (e.g., Histone H1), ATP, 9-benzyl-6-chloro-9H-purine derivatives, kinase assay buffer, ADP-Glo™ Kinase Assay Kit (Promega).

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add the test compound, CDK2/Cyclin E enzyme, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay, which involves a luminescent signal.

-

The luminescence is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

The biological effects of 9-benzyl-6-chloro-9H-purine derivatives are mediated through their interaction with specific cellular signaling pathways.

Antiviral Mechanism

The precise antiviral mechanism of action for many 9-benzyl-6-chloro-9H-purine derivatives against rhinoviruses is not fully elucidated. However, it is hypothesized that these compounds may interfere with viral replication by targeting viral enzymes or host cell factors essential for the viral life cycle.[7][9] One possible mechanism is the inhibition of the viral RNA-dependent RNA polymerase, a key enzyme in the replication of RNA viruses.[9]

Caption: Putative antiviral mechanism of 9-benzyl-6-chloro-9H-purine derivatives.

Anticancer Mechanisms: Cell Cycle Arrest and Apoptosis

As CDK inhibitors, 9-benzyl-6-chloro-9H-purine derivatives exert their anticancer effects primarily by inducing cell cycle arrest and apoptosis.

Cell Cycle Arrest: CDKs, in complex with their cyclin partners, drive the progression of the cell cycle through different phases (G1, S, G2, M). By inhibiting CDKs, particularly CDK2 which is crucial for the G1/S transition, these purine derivatives prevent cancer cells from entering the DNA synthesis (S) phase, leading to an accumulation of cells in the G1 phase.[10]

References

- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. forum.graphviz.org [forum.graphviz.org]

- 5. Induction of apoptosis through caspase-independent or caspase-9-dependent pathway in mouse and human osteosarcoma cells by a new nitroxyl spin-labeled derivative of podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

9-Benzyl-6-chloro-9H-purine: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Benzyl-6-chloro-9H-purine is a pivotal synthetic intermediate in the realm of medicinal chemistry and drug discovery. Its purine core, functionalized with a labile chlorine atom at the 6-position and a benzyl protecting group at the 9-position, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The benzyl group provides steric hindrance and modulates solubility, while the chloro group serves as an excellent leaving group for various nucleophilic substitution and cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of 9-benzyl-6-chloro-9H-purine, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 9-benzyl-6-chloro-9H-purine is presented below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 1928-76-3 | [1] |

| Molecular Formula | C₁₂H₉ClN₄ | [2] |

| Molecular Weight | 244.68 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 86-87 °C | [1] |

| Boiling Point | 441 °C at 760 mmHg | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

Synthesis of 9-Benzyl-6-chloro-9H-purine

The most common method for the synthesis of 9-benzyl-6-chloro-9H-purine is the direct N9-benzylation of 6-chloropurine. The reaction is typically carried out in the presence of a base to deprotonate the purine nitrogen, followed by alkylation with benzyl bromide.

Experimental Protocol: Synthesis of 9-Benzyl-6-chloro-9H-purine

Materials:

-

6-Chloropurine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine

Procedure:

-

To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 9-benzyl-6-chloro-9H-purine as an off-white solid.

Chemical Reactivity and Applications as a Synthetic Intermediate

The reactivity of 9-benzyl-6-chloro-9H-purine is dominated by the susceptibility of the C6-chloro group to be displaced by a variety of nucleophiles and to participate in transition metal-catalyzed cross-coupling reactions. This versatility makes it a cornerstone for the synthesis of libraries of substituted purine derivatives for drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the purine ring facilitates nucleophilic aromatic substitution at the C6 position. A wide range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloride.